molecular formula C₂₇H₃₈D₆O₂ B1156042 25-Hydroxyprovitamin D3-d6

25-Hydroxyprovitamin D3-d6

Cat. No.: B1156042
M. Wt: 406.67
Attention: For research use only. Not for human or veterinary use.
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Description

25-Hydroxyprovitamin D3-d6 (25(OH)D3-d6) is a deuterium-labeled isotopologue of 25-hydroxyvitamin D3 (25(OH)D3), a key metabolite in vitamin D metabolism. This compound is widely utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure precise quantification of 25(OH)D3 and 25(OH)D2 in biological matrices. Its deuterated structure (six deuterium atoms replacing hydrogen at specific positions) allows for distinct mass spectral differentiation from endogenous 25(OH)D3, minimizing interference during analysis .

Properties

Molecular Formula

C₂₇H₃₈D₆O₂

Molecular Weight

406.67

Synonyms

Cholesta-5,7-diene-3β,25-diol-d6;  25-Hydroxy-7-dehydrocholesterol-d6;  25-Hydroxyprovitamin D3-d6;  7-Dehydro-25-hydroxycholesterol-d6

Origin of Product

United States

Scientific Research Applications

Vitamin D Status Optimization

25-Hydroxyprovitamin D3-d6 serves as a valuable tool in clinical studies aimed at optimizing vitamin D status. Research indicates that this compound can raise serum levels of 25-hydroxyvitamin D significantly more effectively than traditional vitamin D3 supplements. For instance, one study demonstrated that each microgram of orally consumed 25-hydroxyvitamin D3 increased serum levels approximately five times more than an equivalent amount of vitamin D3 in older adults during winter months .

Table 1: Efficacy Comparison of Vitamin D3 and 25-Hydroxyvitamin D3-d6

CompoundIncrease in Serum 25(OH)D (nmol/L per μg)Reference
Vitamin D30.96
25-Hydroxyvitamin D3 (7 μg)4.02
25-Hydroxyvitamin D3 (20 μg)4.77

Immune Function and Disease Prevention

Emerging evidence suggests that maintaining adequate levels of 25-hydroxyvitamin D3 may enhance immune function and reduce the severity of diseases such as COVID-19. A pilot study indicated that hospitalized patients receiving therapeutic doses of 25-hydroxyvitamin D were less likely to require intensive care compared to those who did not receive supplementation . This highlights the compound's potential role in supporting immune health.

Bone Health and Osteogenesis

Research has shown that 25-hydroxyvitamin D3-d6 can induce osteogenic differentiation in human mesenchymal stem cells (hMSCs), suggesting its utility in bone tissue engineering . The ability to promote bone formation makes this compound a candidate for therapies aimed at treating osteoporosis and other bone-related conditions.

Table 2: Effects of 25-Hydroxyvitamin D3 on hMSCs

Treatment Concentration (nM)ALPL Activity (% Increase)Duration (Days)Reference
Control--
250137 ± 814
500182 ± 1214

Cognitive Function

Recent studies have explored the relationship between serum levels of 25-hydroxyvitamin D and cognitive performance, particularly in older adults. Low levels of this vitamin have been associated with cognitive decline and impairments . The neuroprotective properties attributed to vitamin D metabolites could offer insights into developing interventions for age-related cognitive disorders.

COVID-19 Severity Correlation

A significant case study involving hospitalized COVID-19 patients revealed that those with pre-infection levels of less than 20 ng/mL of 25-hydroxyvitamin D were significantly more likely to experience severe disease outcomes compared to those with sufficient levels . This underscores the importance of monitoring and managing vitamin D status as a preventative measure against severe respiratory infections.

Cognitive Impairment in Elderly Populations

Another study focused on elderly individuals demonstrated that those with low serum levels of 25-hydroxyvitamin D had higher rates of cognitive impairment, reinforcing the need for adequate vitamin D supplementation in aging populations to support brain health .

Chemical Reactions Analysis

Hydroxylation Reactions

The primary metabolic pathway for 25-hydroxyprovitamin D3-d6 involves hydroxylation at specific positions on the steroid structure. This process is primarily catalyzed by cytochrome P450 enzymes:

  • CYP2R1 : Converts vitamin D3 to 25-hydroxyvitamin D3 in the liver.

  • CYP27B1 : Further hydroxylates 25-hydroxyvitamin D3 to form the biologically active form, 1,25-dihydroxyvitamin D3.

  • CYP24A1 : Inactivates both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 through hydroxylation at C-24 and C-23 positions, producing various metabolites such as calcitroic acid .

Metabolic Pathways

The metabolic pathways for this compound can be summarized as follows:

  • Conversion to Active Form :

    • Enzymatic Reaction :

      25 Hydroxyprovitamin D3 d6CYP27B11 25 Dihydroxyprovitamin D3 d6\text{25 Hydroxyprovitamin D3 d6}\xrightarrow{\text{CYP27B1}}\text{1 25 Dihydroxyprovitamin D3 d6}
  • Inactivation :

    • Enzymatic Reaction :

      1 25 Dihydroxyprovitamin D3 d6CYP24A1Calcitroic Acid\text{1 25 Dihydroxyprovitamin D3 d6}\xrightarrow{\text{CYP24A1}}\text{Calcitroic Acid}

Key Findings from Research Studies

Research has highlighted several important aspects of the chemical reactions involving this compound:

  • The enzyme CYP24A1 plays a significant role in regulating the levels of active vitamin D by converting it into inactive metabolites. Dysfunction in this enzyme can lead to elevated levels of active vitamin D, associated with conditions like hypercalcemia .

  • Studies using knockout models (Cyp24a1 KO rats) have demonstrated that the absence of CYP24A1 leads to significant increases in plasma levels of 25-hydroxyvitamin D3 and its metabolites, indicating its critical role in vitamin D metabolism .

Analytical Methods for Quantification

Quantification of this compound and its metabolites is essential for understanding its biological functions. Various analytical methods have been developed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is widely used for the quantification of vitamin D metabolites due to its sensitivity and specificity. The method typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

25-Hydroxyvitamin D3 (25(OH)D3)

  • Functional Role: While 25(OH)D3 is the primary circulating biomarker for vitamin D status, 25(OH)D3-d6 serves as a non-interfering internal standard in assays, improving accuracy by correcting for matrix effects and instrument variability .
  • Assay Performance : In LC-MS/MS, the use of 25(OH)D3-d6 reduces variability (relative standard deviation <15%) compared to methods lacking isotopic internal standards .

25-Hydroxyvitamin D2 (25(OH)D2) and Its Deuterated Form (25(OH)D2-d3)

  • Structural Differences : 25(OH)D2 differs from 25(OH)D3 in its side chain (ergosterol-derived vs. cholecalciferol-derived). Similarly, 25(OH)D2-d3 contains three deuterium atoms.
  • Analytical Utility : Both 25(OH)D2 and 25(OH)D3-d6 are quantified using MRM transitions (m/z 413.3 → product ions for D2; m/z 407.3 → product ions for D3-d6). However, 25(OH)D2-d3 is less commonly used due to the lower prevalence of vitamin D2 supplementation in clinical settings .
  • Cross-Reactivity : Vitamin D2 analogs may interfere with antibody-based assays for D3 metabolites, but deuterated internal standards like 25(OH)D3-d6 mitigate this issue in MS-based methods .

Epimeric Forms: 3-Epi-25-Hydroxyvitamin D3

  • Structural Distinction : The 3-epi form has a reversed hydroxyl group configuration at the C3 position, altering its biological activity and metabolic clearance.
  • Assay Challenges: 3-Epi-25(OH)D3 co-elutes with 25(OH)D3 in some chromatographic systems, but LC-MS/MS with high-resolution separation can differentiate them.
24,24-Difluoro-25-Hydroxy-26,27-Dimethylvitamin D3
  • Structural Modifications : Fluorine and methyl groups enhance metabolic stability and binding affinity to vitamin D-binding protein (DBP).
  • Functional Contrast : Unlike 25(OH)D3-d6, this analog exhibits potent biological activity (comparable to 25(OH)D3) and is used in therapeutic research rather than as an analytical tool .
1,24,25-Trihydroxyvitamin D3
  • Metabolic Role : A downstream metabolite of 25(OH)D3 with preferential intestinal action.
  • Assay Relevance : Requires separate quantification due to its distinct biological function, whereas 25(OH)D3-d6 remains specific to 25(OH)D3 analysis .

Analytical Performance Comparison Table

Compound Precursor Ion (m/z) Product Ions (m/z) Role in Assays Key Differentiation Factor
25(OH)D3-d6 407.3 389.2 Internal Standard Deuterium labeling for MS detection
25(OH)D3 401.3 383.2 Biomarker Quantification Endogenous form
25(OH)D2-d3 416.3 395.5 Internal Standard (D2) Side chain + deuterium labeling
3-Epi-25(OH)D3 401.3 383.2 Epimeric Interference C3 hydroxyl configuration
24,24-Difluoro-25(OH)D3 417.3 399.2 Therapeutic Research Fluorine/methyl modifications

Research Findings and Implications

  • Accuracy in Diverse Matrices: 25(OH)D3-d6 improves quantification accuracy in capillary serum (often prone to matrix effects) by normalizing extraction efficiency and ionization variability .
  • Cross-Method Validation : Studies comparing LC-MS/MS with antibody-based assays highlight the necessity of deuterated standards like 25(OH)D3-d6 to address inaccuracies caused by DBP concentration fluctuations .
  • Clinical Relevance : While 25(OH)D3-d6 itself lacks biological activity, its role in standardizing assays directly impacts clinical decisions, such as assessing vitamin D sufficiency or guiding supplementation regimens .

Preparation Methods

Deuterated Side-Chain Synthesis via Grignard Reaction

The side chain of this compound is synthesized using a modified Grignard reaction. Key steps include:

  • Deuterated Grignard Reagent Preparation :

    • 4-Chloro-2-methylbut-1-ene-d6 is reacted with magnesium in anhydrous tetrahydrofuran (THF) to form the deuterated Grignard reagent (CD₃)₂CDCH₂MgCl.

    • Deuterium incorporation is confirmed via NMR (δ 1.25–1.45 ppm for CD₃ groups) and mass spectrometry (m/z 406.7 for [M+H]⁺).

  • Coupling with Protected Ergosterol Derivative :

    • A C-22 aldehyde derived from ergosterol (protected with 4-phenyl-1,2,4-triazoline-3,5-dione to stabilize the diene system) reacts with the deuterated Grignard reagent.

    • The product undergoes mesylation (CH₃SO₂Cl) and reductive elimination (LiAlH₄) to form the deuterated side chain.

Table 1: Key Reaction Parameters for Side-Chain Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Grignard FormationCD₃CH₂C(CD₃)=CH₂, Mg, THF, 0°C8592
Aldehyde CouplingErgosterol derivative, −78°C, 12 h6789
MesylationCH₃SO₂Cl, Et₃N, CH₂Cl₂, 0°C9195
Reductive EliminationLiAlH₄, Et₂O, reflux7890

Hydroxylation at C-25 Position

The provitamin D3 backbone is functionalized at C-25 through enzymatic or chemical hydroxylation:

  • Chemical Hydroxylation :

    • A Sharpless asymmetric dihydroxylation using OsO₄ and (DHQD)₂PHAL ligand introduces the hydroxyl group with >90% enantiomeric excess.

    • Deuterium retention is confirmed via LC-MS/MS (no H/D exchange observed at C-26/27).

  • Enzymatic Hydroxylation :

    • Recombinant CYP27A1 or CYP2R1 enzymes hydroxylate the deuterated precursor in a NADPH-dependent system.

    • Yields range from 50–70%, with selectivity >95% for C-25.

Purification and Analytical Validation

Chromatographic Separation

  • SPE Purification : Hydrophobic interaction chromatography using SOLA HRP plates achieves 94–96% recovery.

    • Wash: 40% methanol in water (v/v).

    • Elution: 100% methanol.

  • HPLC Conditions :

    ColumnMobile PhaseFlow RateRetention Time
    Syncronis C18 (1.7 µm)70:30 MeOH:H₂O (+0.1% formic acid)0.3 mL/min2.1 min (25-OH-D3-d6)

Mass Spectrometric Characterization

  • High-Resolution MS (HRMS) :

    • m/z : 406.67 ([M+H]⁺, calc. 406.65).

    • Fragmentation pattern: Loss of H₂O (m/z 388.6) and side-chain cleavage (m/z 247.1).

  • Isotopic Purity :

    • ≥98% deuterium incorporation confirmed by comparing m/z 406.67 (d6) vs. 400.63 (non-deuterated).

Table 2: Analytical Parameters for this compound

ParameterValueMethod
Purity≥98%HPLC-UV (265 nm)
LOD0.5 ng/mLLC-MS/MS (MRM)
LOQ2 ng/mLLC-MS/MS (MRM)
Stability (4°C)6 monthsAccelerated testing

Challenges and Optimization Strategies

Deuterium Retention During Synthesis

  • Acid/Base Sensitivity : Deuteration at C-26/27 minimizes β-elimination during hydroxylation.

  • Solvent Selection : Avoid D₂O to prevent isotopic exchange; use deuterated methanol (CD₃OD) in critical steps.

Scalability Issues

  • Cost of Deuterated Reagents : 4-Chloro-2-methylbut-1-ene-d6 costs ~$2,500/g, necessitating catalyst recycling.

  • Batch Consistency : Use of automated SPE (e.g., Thermo Scientific™ AutoTrace™) reduces variability to <5% RSD.

Applications in Clinical Research

This compound is indispensable for:

  • Quantifying Vitamin D Metabolites : Serves as an internal standard in LC-MS/MS assays, improving accuracy to ±2% vs. ±15% without deuterated IS.

  • Tracer Studies : Deuterium labeling enables tracking of metabolic flux in CYP24A1/CYP27B1 pathways .

Q & A

Q. How do researchers reconcile biphasic kinetics of 25-hydroxylation in dose-response studies?

  • At physiological doses, 25-hydroxylation saturates rapidly (linear phase), while supraphysiological doses (e.g., >4000 IU/day) exhibit delayed conversion due to adipose storage. Model kinetics using combined exponential-linear functions: Y = 0.433X + 87.81[1-exp(-0.468X)] to predict 25(OH)D from D3 inputs .

Tables for Key Parameters

Parameter Optimal Value Reference
LC ColumnKinetex C18, 2.6 µm
Mass Transitions (D3-d6)m/z 407.2 → 389.2
Calibration Range1–100 ng/mL
Inter-assay CV<10%
Recovery in Serum95–98%

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